1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
CAS No. |
6333-08-0 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(E)-1-naphthalen-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O/c20-19(14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+ |
InChI Key |
RSYVUCWGXLBPOV-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Protocol
A representative procedure involves dissolving 1-acetylnaphthalene (2 g, 0.011 mol) in methanol (25 mL) and adding benzaldehyde (0.011 mol) under vigorous stirring. A 10% methanolic NaOH solution (5 mL) is introduced dropwise, and the mixture is refluxed for 6–8 hours. The reaction progress is monitored by TLC, and upon completion, the mixture is poured into ice-cold water, neutralized with dilute HCl, and extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via column chromatography (petroleum ether/ethyl acetate, 50:1) to yield the product as a yellow solid (55–68% yield).
Key Optimization Parameters
- Catalyst Loading : Higher NaOH concentrations (>15%) accelerate reaction rates but may promote side reactions such as Cannizzaro oxidation.
- Solvent Polarity : Methanol outperforms ethanol or DMSO in achieving homogeneous reaction conditions.
- Temperature : Reflux conditions (65–70°C) are optimal; temperatures exceeding 80°C lead to decomposition.
Transition Metal-Catalyzed Cross-Coupling Approaches
Recent advances have leveraged transition metal catalysts to enhance regioselectivity and reduce reaction times. A nickel-catalyzed protocol reported by the Royal Society of Chemistry demonstrates particular efficacy.
Nickel-Mediated Synthesis
In a nitrogen-atmosphere Schlenk tube, NiBr₂ (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and t-BuOK (0.4 mmol) are combined with 1-acetylnaphthalene (2 mmol) and benzaldehyde (3 mmol) in toluene (2 mL). The mixture is heated at 140°C for 36 hours, cooled, and quenched with water. Extraction with ethyl acetate, followed by column chromatography (petroleum ether/ethyl acetate, 50:1), affords the product in 72–80% yield.
Advantages Over Traditional Methods
- Reduced Side Products : Nickel catalysis suppresses aldol side reactions, improving purity.
- Functional Group Tolerance : Electron-withdrawing substituents on benzaldehyde are well-tolerated.
Enaminone-Based Pathways
Enaminones serve as versatile intermediates for constructing the chalcone scaffold. A two-step procedure involves:
- Synthesis of (E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one via reaction of 1-acetylnaphthalene with dimethylformamide dimethyl acetal.
- Aminolysis with methylamine hydrochloride in ethanol under reflux (26–68 hours).
Critical Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 26–68 hours | |
| Yield | 53–68% | |
| Purification Solvent | PE/EA (3:1 to 5:1) |
Structural Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction confirms the E-configuration of the α,β-unsaturated ketone moiety. The dihedral angle between the naphthyl and phenyl rings is 46.3°, indicating significant conjugation across the chalcone framework.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time (h) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Claisen-Schmidt | 55–68 | 6–8 | NaOH | Cost-effective |
| Nickel Catalysis | 72–80 | 36 | NiBr₂/Phen | High regioselectivity |
| Enaminone Aminolysis | 53–68 | 26–68 | PTSA | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst or sodium borohydride can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
Reactivity and Synthesis
The reactivity of 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one is mainly because of the α,β-unsaturated carbonyl system in its structure, which allows it to undergo several types of reactions. These reactions highlight the compound's potential for further functionalization and synthesis of more complex molecules.
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods.
Biological Activities
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one exhibits a range of biological activities. The ability of chalcones to bind with DNA highlights their potential as chemotherapeutic agents.
Interaction Studies
Interaction studies involving 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one have focused on its binding affinity with biological macromolecules.
Structural Analogues
Several compounds share structural similarities with 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one.
Table of Structurally Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Naphthalen-2-yl)-3-phenypropanone | Similar naphthalene structure | Different position on naphthalene affects reactivity |
| 4-Hydroxychalcone | Contains hydroxyl group | Enhanced antioxidant activity |
| 3-(4-Methoxyphenyl)-1-(naphthalen-2-yloxy) | Ether linkage with methoxy substitution | Increased solubility and altered biological activity |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-phenypropane | Dioxole ring addition | Unique electronic properties due to dioxole structure |
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Key Observations :
- Naphthalene vs. Phenyl : The naphthalen-1-yl group in the target compound increases molecular rigidity and aromatic surface area, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility compared to phenyl analogs .
- Substituent Effects: Electron-donating groups (e.g., -OH, -OCH3) improve solubility and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., -Cl, -NO2) enhance electrophilicity, influencing reactivity and biological activity .
Spectroscopic and Computational Analysis
- Spectroscopy : IR and NMR data for naphthalene-containing chalcones (e.g., 1-(naphthalen-3-yl)-3-phenylprop-2-en-1-one) show distinct aromatic C-H stretching (3050–3100 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹), with ¹H NMR signals for naphthalene protons appearing downfield (δ 7.5–8.5 ppm) . Comparable shifts are expected for the 1-naphthalenyl isomer.
- DFT Studies : For 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT analyses reveal an s-cis conformation with extended electron conjugation between the carbonyl and aromatic rings, a feature likely conserved in the target compound . Exact exchange terms in DFT functionals (e.g., B3LYP) improve accuracy in predicting thermochemical properties .
Biological Activity
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique structural features, particularly the α,β-unsaturated carbonyl system. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one is C₁₉H₁₄O, with a molecular weight of approximately 262.32 g/mol. The compound's structure includes a naphthalene moiety linked to a phenyl group through a prop-2-en-1-one framework, which is characteristic of chalcones. This structural configuration contributes to its reactivity and biological activity.
Biological Activities
1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one has been studied for various biological activities, including:
Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving reactive oxygen species (ROS) generation .
Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of degenerative diseases and aging .
Antimicrobial Activity : Research indicates that chalcone derivatives, including 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, possess antimicrobial properties against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Synthesis Methods
The synthesis of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be achieved through various methods:
- Condensation Reactions : The most common method involves the Claisen-Schmidt condensation between naphthaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
- Functionalization Reactions : The compound can also be synthesized via functionalization of existing chalcone derivatives to enhance its biological activity or alter its pharmacological profile .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of several chalcone derivatives, including 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, significant pro-apoptotic effects were observed in chronic lymphocytic leukemia (CLL) cell lines. The most potent compounds demonstrated IC₅₀ values indicative of strong anticancer potential while exhibiting low toxicity towards healthy cells .
Q & A
Basic Synthesis and Optimization
Q: What is the standard synthetic route for 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield improvement? A: The compound is typically synthesized via the Claisen-Schmidt condensation between 1-acetonaphthone and aromatic aldehydes (e.g., benzaldehyde) in ethanol under basic catalysis (KOH or NaOH) . Yield optimization involves adjusting reaction parameters:
- Temperature: Reflux (~78°C for ethanol) minimizes side reactions.
- Catalyst concentration: Excess KOH (10% w/v) improves enolate formation .
- Solvent polarity: Ethanol balances solubility and reaction kinetics.
Advanced studies recommend microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Advanced Structural Characterization
Q: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one? A: Single-crystal X-ray studies (e.g., at 100 K) reveal planar configurations of the naphthalene and phenyl rings, with a trans-configuration at the α,β-unsaturated ketone moiety . Key parameters:
Biological Activity Profiling
Q: What methodological considerations are critical for evaluating the antimicrobial activity of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one derivatives? A: Standard protocols include:
- Minimum Inhibitory Concentration (MIC): Tested via microtiter plates in Mueller-Hinton Broth (MHB) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Positive controls: Use gentamicin or ciprofloxacin to validate assay sensitivity.
Advanced studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with enhanced activity. For example, chloro-substituted derivatives show MIC values ≤ 8 µg/mL due to increased membrane permeability .
Toxicology and Risk Assessment
Q: How can researchers design toxicological studies for 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, given limited compound-specific data? A: Leverage structural analogs (e.g., naphthalene derivatives) and adhere to inclusion criteria for literature screening:
Analytical Method Validation
Q: What chromatographic techniques are recommended for purity analysis of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, and how are methods validated? A: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Key validation parameters:
Data Contradictions and Resolution
Q: How should researchers address discrepancies in reported crystallographic data for 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one? A: Common issues include:
- Thermal motion artifacts: Re-refine data using SHELXL with TWIN/BASF commands to model twinning .
- Disordered solvent molecules: Exclude solvent regions via SQUEEZE in PLATON .
Cross-validate with spectroscopic data (e.g., IR carbonyl stretch at 1680 cm⁻¹ confirms α,β-unsaturation) .
Computational Modeling Applications
Q: Which computational tools predict the reactivity of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one in electrophilic substitution reactions? A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrostatic potential maps: Identify electrophilic sites (e.g., C-2 of naphthalene).
- Frontier molecular orbitals: HOMO-LUMO gaps (~4.2 eV) predict charge-transfer interactions .
MD simulations (AMBER force field) model binding to biological targets (e.g., bacterial topoisomerases) .
Stability and Storage Guidelines
Q: What are the optimal storage conditions to prevent degradation of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one? A: The compound is light-sensitive and hygroscopic. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
